3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
CAS No.: 1394041-13-4
Cat. No.: VC2581706
Molecular Formula: C8H16Cl2N4
Molecular Weight: 239.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394041-13-4 |
|---|---|
| Molecular Formula | C8H16Cl2N4 |
| Molecular Weight | 239.14 g/mol |
| IUPAC Name | 3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H |
| Standard InChI Key | YVMCJVURUWZTJK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C2N1CCNC2.Cl.Cl |
| Canonical SMILES | CC(C)C1=NN=C2N1CCNC2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identification
3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride belongs to the class of heterocyclic compounds featuring fused triazole and pyrazine ring systems. The molecular structure contains a propan-2-yl (isopropyl) substituent at the 3-position of the triazole ring. While the specific dihydrochloride form lacks a dedicated CAS registry number in the available literature, its monohydrochloride counterpart (3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine hydrochloride) is identified with CAS number 1260790-56-4 . The compound features two hydrochloride moieties, which significantly impact its solubility and stability profiles compared to the free base or monohydrochloride forms.
Physical and Chemical Characteristics
Based on data from structurally analogous compounds, the physical properties of 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride can be reasonably estimated. The monohydrochloride form has a molecular formula of C₈H₁₅ClN₄ with a molecular weight of 202.68 g/mol . Consequently, the dihydrochloride form would have a molecular formula of C₈H₁₆Cl₂N₄ with a correspondingly higher molecular weight due to the additional HCl molecule. The compound's structural characteristics, including its fused ring system and isopropyl substituent, influence its chemical reactivity and potential for biological interactions.
Table 1. Comparative Physical Properties of Related Triazolopyrazine Compounds
*Calculated values based on molecular composition
Synthesis Methods and Approaches
General Synthetic Strategies for Triazolopyrazine Derivatives
The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride likely follows established procedures for related triazolopyrazine compounds. A common synthetic approach involves the use of 2,3-dichloropyrazine as a starting material . The synthesis pathway typically begins with a nucleophilic substitution reaction using hydrazine hydrate to introduce the hydrazine group, followed by cyclization with appropriate orthoesters to form the triazole ring . The propan-2-yl substituent can be introduced through the use of triethyl orthoacetate or similar reagents under reflux conditions.
Specific Synthesis Route and Modifications
Based on the synthetic procedures described for analogous compounds, the synthesis of 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride likely involves the following key steps:
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Reaction of 2,3-dichloropyrazine with hydrazine hydrate in ethanol under reflux conditions to obtain the hydrazine-substituted intermediate .
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Cyclization of the intermediate with triethyl orthoacetate or a similar reagent to form the triazole ring with the propan-2-yl substituent .
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Conversion to the dihydrochloride salt form through treatment with hydrogen chloride in an appropriate solvent.
The reaction conditions typically involve temperatures ranging from 20°C to 130°C, and may require the use of bases such as potassium carbonate or cesium carbonate . The final salt formation step would involve treatment with excess hydrogen chloride to ensure complete protonation of the basic nitrogen atoms in the heterocyclic system.
Biological Activity and Pharmacological Profile
Receptor Binding and Mechanism of Action
Compounds in the triazolo[4,3-a]pyrazine class have demonstrated significant biological activities, particularly as receptor antagonists. The structurally related 3-cyclobutyl-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride has been investigated for its potential as a selective antagonist for neurokinin-3 receptors. By analogy, 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride may exhibit similar receptor-binding properties, although the different substituent (propan-2-yl versus cyclobutyl) would likely influence its selectivity and binding affinity.
The receptor-targeting capabilities of these compounds stem from their unique structural features, including the fused ring system and specific substituents, which enable key interactions with receptor binding sites. The dihydrochloride salt form enhances aqueous solubility, which is crucial for biological testing and potential therapeutic applications.
Structure-Activity Relationships and Molecular Interactions
Influence of Structural Features on Activity
The biological activity of 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride is likely influenced by several key structural features. The propan-2-yl substituent at the 3-position of the triazole ring contributes to the compound's lipophilicity and may influence its ability to interact with specific receptor binding pockets. The fused triazolopyrazine ring system provides a rigid scaffold that positions the functional groups for optimal interactions with biological targets.
Research on related compounds has shown that modifications to the substituent at the 3-position can significantly alter biological activity profiles . Therefore, the propan-2-yl group in the target compound would be expected to confer specific binding properties and selectivity profiles that differ from those of related compounds with different substituents, such as cyclobutyl or trifluoromethyl groups.
Computational Analysis and Binding Predictions
Based on studies of similar compounds, molecular docking and molecular dynamics simulations could provide insights into how 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride interacts with potential biological targets. For example, research on triazolopyrazine derivatives has utilized such computational approaches to understand binding interactions with proteins like c-Met and VEGFR-2 . The propan-2-yl substituent would create a distinct binding profile compared to other substituents due to its size, shape, and hydrophobic properties.
The dihydrochloride salt form would influence the compound's electronic properties and solubility, potentially affecting its bioavailability and distribution in biological systems. The protonated nitrogen atoms would participate in ionic and hydrogen-bonding interactions that could be crucial for target recognition and binding.
Analytical Characterization and Identification
Spectroscopic and Analytical Methods
Characterization of 3-(propan-2-yl)-5H,6H,7H,8H- triazolo[4,3-a]pyrazine dihydrochloride would typically involve multiple analytical techniques. Based on standard practices for similar compounds, these would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features and purity
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Mass spectrometry to determine molecular weight and fragmentation patterns
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Infrared spectroscopy to identify functional groups and confirm salt formation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
For triazolopyrazine derivatives, NMR spectroscopy is particularly valuable for distinguishing between different substituent patterns and confirming the integrity of the heterocyclic ring system . The propan-2-yl group would display characteristic signals in the ¹H NMR spectrum, including a doublet for the methyl protons and a multiplet for the methine proton.
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